Valerilcarnitina

Descripción general

Descripción

Valerilcarnitina, también conocida como pentanoylcarnitina o C5-carnitina, es una acilcarnitina, específicamente un éster de ácido valérico de carnitina. Las acilcarnitinas son derivados de la carnitina que desempeñan un papel crucial en el transporte de ácidos grasos hacia las mitocondrias para la β-oxidación. La this compound es un metabolito endógeno que se encuentra en varios fluidos biológicos, incluido el líquido cefalorraquídeo y la orina .

Aplicaciones Científicas De Investigación

La valerilcarnitina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar en estudios de perfilado de acilcarnitina para comprender el metabolismo de los ácidos grasos.

Biología: Se ha investigado su papel en el metabolismo energético celular y la función mitocondrial.

Medicina: Se ha estudiado su potencial como biomarcador para trastornos metabólicos y enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico para la detección neonatal y el perfilado metabólico

Mecanismo De Acción

La valerilcarnitina ejerce sus efectos facilitando el transporte de ácidos grasos hacia las mitocondrias para la β-oxidación. Actúa como una molécula transportadora, formando un complejo con los ácidos grasos y transportándolos a través de la membrana mitocondrial. Los objetivos moleculares incluyen las aciltransferasas de carnitina, que catalizan la transferencia de grupos acilo de la coenzima A a la carnitina .

Análisis Bioquímico

Biochemical Properties

Valerylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation . Additionally, valerylcarnitine interacts with proteins and other biomolecules involved in the carnitine shuttle system, ensuring efficient energy production in cells .

Cellular Effects

Valerylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, thereby promoting β-oxidation and energy production . This compound also affects cell signaling pathways related to energy homeostasis and metabolic regulation . Furthermore, valerylcarnitine modulates gene expression by influencing the transcription of genes involved in fatty acid metabolism and energy production .

Molecular Mechanism

At the molecular level, valerylcarnitine exerts its effects through binding interactions with enzymes and proteins involved in the carnitine shuttle system. It facilitates the transport of fatty acids into the mitochondria by interacting with CPT I and CPT II . Additionally, valerylcarnitine may inhibit or activate specific enzymes involved in fatty acid metabolism, thereby regulating energy production and metabolic flux . Changes in gene expression related to energy metabolism are also observed in the presence of valerylcarnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valerylcarnitine change over time. The compound is relatively stable and does not degrade quickly, ensuring consistent effects on cellular function during experiments . Long-term studies have shown that valerylcarnitine maintains its efficacy in promoting β-oxidation and energy production over extended periods . Prolonged exposure to valerylcarnitine may lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of valerylcarnitine vary with different dosages in animal models. At low to moderate doses, valerylcarnitine enhances fatty acid metabolism and energy production without causing adverse effects . At high doses, valerylcarnitine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects are observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .

Metabolic Pathways

Valerylcarnitine is involved in the carnitine shuttle system, which transports fatty acids into the mitochondria for β-oxidation . It interacts with enzymes such as CPT I and CPT II, facilitating the conversion of fatty acids into acyl-CoA derivatives for energy production . Additionally, valerylcarnitine influences metabolic flux by modulating the levels of various metabolites involved in fatty acid metabolism .

Transport and Distribution

Within cells and tissues, valerylcarnitine is transported and distributed through the carnitine shuttle system . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and into the mitochondria . The localization and accumulation of valerylcarnitine within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Valerylcarnitine is primarily localized within the mitochondria, where it exerts its effects on fatty acid metabolism and energy production . Targeting signals and post-translational modifications direct valerylcarnitine to the mitochondrial matrix, ensuring its proper function within this organelle . The activity and function of valerylcarnitine are closely linked to its subcellular localization, as it interacts with enzymes and proteins involved in the carnitine shuttle system .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La valerilcarnitina se puede sintetizar mediante la esterificación del ácido valérico con L-carnitina. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener this compound pura .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la esterificación del ácido valérico con L-carnitina en presencia de un catalizador adecuado. La reacción se lleva a cabo en reactores grandes, y el producto se purifica utilizando técnicas de cromatografía o cristalización a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: La valerilcarnitina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar ácido valérico y carnitina.

Reducción: La reducción de la this compound puede producir alcohol valérico y carnitina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Principales productos formados:

Oxidación: Ácido valérico y carnitina.

Reducción: Alcohol valérico y carnitina.

Sustitución: Varias acilcarnitinas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

La valerilcarnitina es similar a otras acilcarnitinas como:

Acetilcarnitina: Involucrada en el transporte de grupos acetilo.

Propionilcarnitina: Transporta grupos propionilo.

Butirilcarnitina: Transporta grupos butirilo.

Isothis compound: Transporta grupos isovalerilo.

Unicidad: La this compound es única debido a su papel específico en el transporte del ácido valérico, que tiene funciones metabólicas y fisiológicas distintas en comparación con otras acilcarnitinas .

Propiedades

Número CAS |

40225-14-7 |

|---|---|

Fórmula molecular |

C12H24NO4+ |

Peso molecular |

246.32 g/mol |

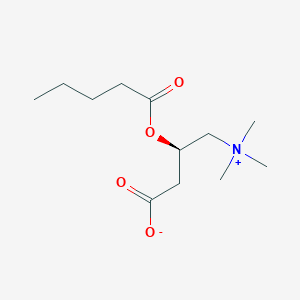

Nombre IUPAC |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

Clave InChI |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES canónico |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)

![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)